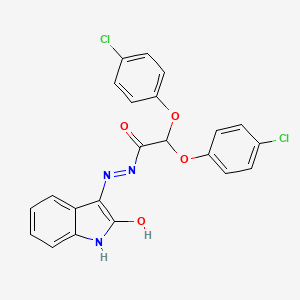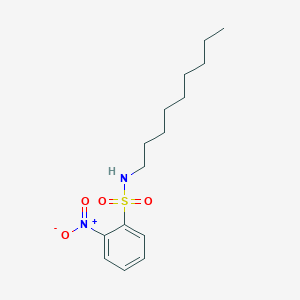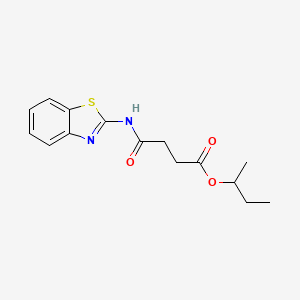![molecular formula C23H25ClN4O2 B10902260 1-(4-chlorobenzyl)-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B10902260.png)
1-(4-chlorobenzyl)-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the hydrazide: The pyrazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation with the aldehyde: Finally, the hydrazide is condensed with 4-(pentyloxy)benzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Agriculture: Studied for its potential use as a pesticide or herbicide.
Materials Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 1-(4-Chlorobenzyl)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- 1-(4-Chlorobenzyl)-3-(4-hydroxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
1-(4-CHLOROBENZYL)-N’~3~-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to the presence of the pentyloxy group, which may impart distinct physicochemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C23H25ClN4O2 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(E)-(4-pentoxyphenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H25ClN4O2/c1-2-3-4-15-30-21-11-7-18(8-12-21)16-25-26-23(29)22-13-14-28(27-22)17-19-5-9-20(24)10-6-19/h5-14,16H,2-4,15,17H2,1H3,(H,26,29)/b25-16+ |
InChI Key |
GGGQBXJZYQCFSK-PCLIKHOPSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10902185.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10902191.png)

![(E)-16-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B10902201.png)
![N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4-nitrobenzohydrazide](/img/structure/B10902204.png)
![Methyl 4-carbamoyl-3-methyl-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B10902227.png)
![N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10902228.png)
![N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide](/img/structure/B10902235.png)
![2-(3-bromophenoxy)-N'-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]acetohydrazide](/img/structure/B10902242.png)

![7'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B10902264.png)


![5-(4-fluorophenyl)-7-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10902276.png)
